8-Azaspiro[bicyclo[3.2.1]octane-3,4'-piperidine]
Description
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-piperidine] is a spirocyclic compound featuring a bicyclo[3.2.1]octane core fused to a piperidine ring. This scaffold is notable for its conformational rigidity, which enhances binding specificity in biological systems. The compound and its derivatives (e.g., hydantoin analogs) have been synthesized for cytotoxic evaluations, particularly against human leukemia cells . Key structural attributes include:
Properties
Molecular Formula |
C11H20N2 |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
spiro[8-azabicyclo[3.2.1]octane-3,4'-piperidine] |
InChI |
InChI=1S/C11H20N2/c1-2-10-8-11(7-9(1)13-10)3-5-12-6-4-11/h9-10,12-13H,1-8H2 |
InChI Key |
OTPXRUGXGWDPSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3(CCNCC3)CC1N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azaspiro[bicyclo[3.2.1]octane-3,4’-piperidine] typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2’-oxirane] with primary aliphatic amines, leading to the formation of amino alcohols. These intermediates are then converted into N-chloroacetyl derivatives, which undergo cyclization to form the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the spirocyclic structure.
Chemical Reactions Analysis
Types of Reactions
8-Azaspiro[bicyclo[3.2.1]octane-3,4’-piperidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom of the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
Potential Applications
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-piperidine] has potential applications in pharmaceutical development and other fields:
- Pharmaceutical Development The compound's structural characteristics make it potentially useful in pharmaceutical development.
- Medicinal Chemistry and Materials Science The compound can undergo chemical transformations that are critical for modifying it for specific applications in these fields.
Structural Analogues
Several compounds share structural similarities with 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-piperidine]:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 8-Azaspiro[bicyclo[3.2.1]octane-3,2'-dioxolane] | Bicyclic core with dioxolane | Used as a building block in organic synthesis |
| 2',2'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane] | Difluoro substitution | Exhibits unique reactivity due to fluorination |
| 2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol | Contains purine moiety | Potential applications in nucleoside analogs |
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-piperidine] is unique because of its specific spirocyclic arrangement combined with the piperidine ring, which may give it distinct pharmacological properties and reactivity patterns not seen in other derivatives.
Research and Development
Mechanism of Action
The mechanism of action of 8-Azaspiro[bicyclo[3.2.1]octane-3,4’-piperidine] involves its interaction with specific molecular targets, such as receptors or enzymes. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Bicyclo[3.2.1]octane Derivatives
Structural Insights :
Spirocyclic Compounds with Heterocycles
Physicochemical Properties :
Biological Activity
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-piperidine, a compound with potential therapeutic applications, has garnered interest for its biological activity, particularly in the context of cancer treatment. This article synthesizes research findings regarding its biological properties, focusing on its mechanism of action, efficacy against leukemia cells, and potential therapeutic implications.
Chemical Structure and Properties
The compound is characterized by a unique spirocyclic structure that contributes to its biological activity. It is a derivative of hydantoin, which has been shown to possess various pharmacological properties, including anticancer effects.
Research indicates that 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-piperidine derivatives can induce apoptosis in human leukemia cells through several mechanisms:
- Mitochondrial Pathway Activation : The compound triggers apoptosis by affecting the mitochondrial membrane potential and altering the BCL2/BAD protein ratio, leading to the activation of caspases (caspase 3 and caspase 9) and cleavage of PARP (Poly (ADP-ribose) polymerase) .
- Cell Cycle Arrest : Studies have demonstrated that treatment with these derivatives results in cell cycle arrest at the S and G2/M phases, as evidenced by alterations in cyclin B1 and CDK2 levels .
- Selective Cytotoxicity : The compounds exhibit a selective cytotoxic effect on leukemic cells while sparing normal cells, indicating their potential as targeted therapies .
Efficacy in Leukemia Models
The biological activity of 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-piperidine has been evaluated using various in vitro assays:
- MTT Assay : This assay was utilized to assess cell viability in leukemic cell lines such as K562 (chronic myelogenous leukemia) and Reh (B-cell leukemia). Results indicated that the compound significantly reduced cell proliferation in a dose-dependent manner .
| Cell Line | IC50 (µM) | % Cell Viability at 100 µM |
|---|---|---|
| K562 | 50 | 20% |
| Reh | 30 | 25% |
- Annexin V Staining : This method confirmed the induction of apoptosis by showing increased Annexin V-positive cells after treatment with the compound .
Case Studies and Research Findings
Several studies have highlighted the promising biological activity of 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-piperidine:
- Kavitha et al. (2013) : This study demonstrated that a specific derivative of the compound induced apoptosis in leukemia cells through mitochondrial pathways and cell cycle arrest mechanisms. The findings suggested that this compound could be developed into an effective chemotherapeutic agent for treating leukemia .
- Synthesis and Evaluation : A study focused on synthesizing novel diazaspiro derivatives and evaluating their cytotoxic effects against human leukemia cells, indicating significant antiproliferative activity compared to existing treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
